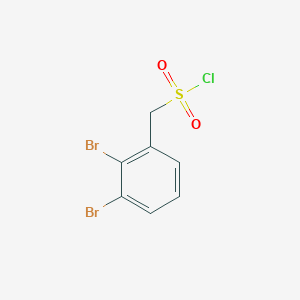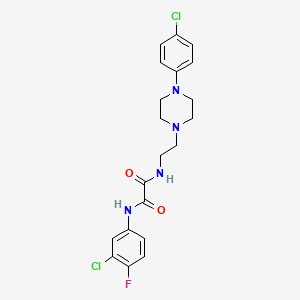
N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring and an oxalamide group. The presence of both chloro and fluoro substituents indicates that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present and their arrangement within the molecule. The presence of the piperazine ring and the oxalamide group could potentially make this compound reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally. These properties can provide important information about how the compound behaves under different conditions .Wissenschaftliche Forschungsanwendungen
Synthesis and Radiotracer Applications
The synthesis of radiolabeled compounds for positron emission tomography (PET) imaging highlights the potential of structurally similar compounds in neuroscience research. For instance, compounds designed for the study of cannabinoid receptors in the brain demonstrate the feasibility of using fluorine-18 labeled compounds in medical imaging (Katoch-Rouse & Horti, 2003).
Antimicrobial Activity
Research on the synthesis of piperazine derivatives and their antimicrobial properties suggests potential applications in developing new antibacterial agents. Compounds exhibiting significant inhibitory activity against bacterial strains such as P. aeruginosa and S. aureus could inform the development of novel therapeutic agents (Mishra & Chundawat, 2019).
Fluorescent Logic Gates
The design and synthesis of fluorescent logic gates incorporating piperazine units and their applications in sensing pH, metal ions, and solvent polarity offer insights into the use of similar compounds in chemical sensing and molecular electronics (Gauci & Magri, 2022).
Antitumor Activity
Studies on the synthesis of Schiff bases containing piperazine groups and their evaluation for antitumor activity highlight the therapeutic potential of piperazine derivatives in oncology. The identification of compounds with significant inhibitory activity against tumor cells suggests a possible application in cancer therapy (Ding et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2FN4O2/c21-14-1-4-16(5-2-14)27-11-9-26(10-12-27)8-7-24-19(28)20(29)25-15-3-6-18(23)17(22)13-15/h1-6,13H,7-12H2,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKFTJZSEFQXRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

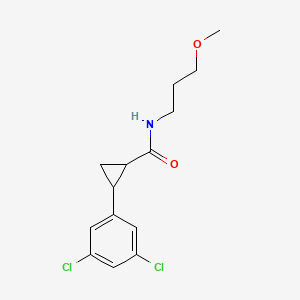
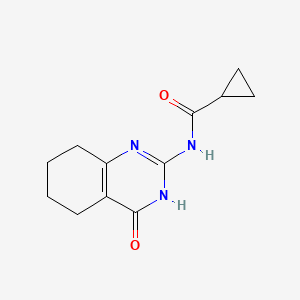
![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(3-cyano-2,3,4,5,6,7-hexahydrobenzo[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2579079.png)

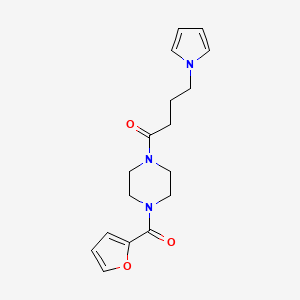
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2579082.png)
![(2R,3R)-1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B2579083.png)
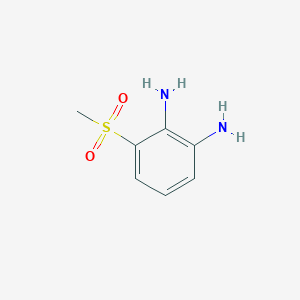
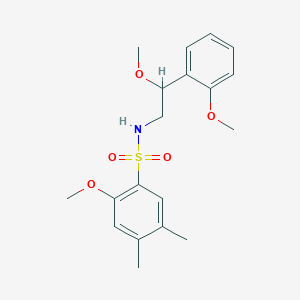
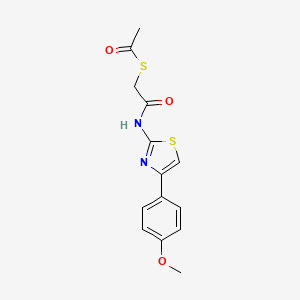
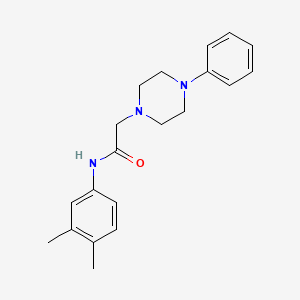
![ethyl (2E)-2-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]acetate](/img/structure/B2579091.png)
